molecular formula C18H8F8N2O3 B2944639 4,6-Bis[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidin-2-ol CAS No. 329701-39-5

4,6-Bis[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidin-2-ol

Cat. No.: B2944639
CAS No.: 329701-39-5
M. Wt: 452.26
InChI Key: FEGPQZMNJXCAGL-UHFFFAOYSA-N
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Description

4,6-Bis[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidin-2-ol ( 156592-06-2) is a high-purity pyrimidine derivative supplied with a guaranteed purity of 99.8% . This compound features a central pyrimidine ring, a key heterocyclic aromatic structure found in nucleic acids and many bioactive molecules, substituted with two 4-fluoro-3-(trifluoromethyl)phenoxy groups . The strategic incorporation of multiple fluorine atoms and trifluoromethyl groups is a significant modern drug design strategy, as these features are known to profoundly influence a compound's properties by enhancing lipophilicity, improving metabolic stability, and modulating electron distribution, which can lead to optimized biological activity and pharmacokinetic profiles . Pyrimidine-based compounds are extensively investigated in medicinal chemistry for their diverse biological activities, particularly as antimicrobial agents . Research into such fluorinated pyrimidine derivatives provides valuable insights for the development of new chemical entities targeting resistant pathogens, a critical area given the global rise of antimicrobial resistance . This compound is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers can access the compound's basic molecular formula (C18H8F8N2O3) through public chemical databases . For specific handling, storage, and safety information, please refer to the material safety data sheet provided with the product.

Properties

IUPAC Name

4,6-bis[4-fluoro-3-(trifluoromethyl)phenoxy]-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H8F8N2O3/c19-12-3-1-8(5-10(12)17(21,22)23)30-14-7-15(28-16(29)27-14)31-9-2-4-13(20)11(6-9)18(24,25)26/h1-7H,(H,27,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGPQZMNJXCAGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=CC(=NC(=O)N2)OC3=CC(=C(C=C3)F)C(F)(F)F)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H8F8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidin-2-ol typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The process involves the coupling of boron reagents with halogenated pyrimidines in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4,6-Bis[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidin-2-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

4,6-Bis[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidin-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Bis[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidin-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorinated groups enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyrimidine Derivatives

4,6-Bis(trifluoromethyl)pyrimidin-2-ol
  • Structure: Differs by replacing the phenoxy groups with trifluoromethyl groups at positions 4 and 4.
  • Properties: The absence of phenoxy substituents reduces steric hindrance but increases lipophilicity due to the trifluoromethyl groups. This may limit solubility in polar solvents compared to the target compound.
TAK 632 (N-[7-Cyano-6-[4-fluoro-3-[[[3-(trifluoromethyl)phenyl]acetyl]amino]phenoxy]-1,3-benzothiazol-2-yl]cyclopropanecarboxamide)
  • Structure: Shares a fluorinated phenoxy group but incorporates a benzothiazole core and cyclopropanecarboxamide.
  • Toxicity data are incomplete, but its design suggests pharmaceutical applications (e.g., kinase inhibition) .
Herbicidal Pyrimidines (e.g., 2-[2-(Alkoxycarbonylphenoxycarbonyl)phenoxy]-4,6-dimethoxypyrimidine)
  • Structure : Features alkoxy and methoxy groups instead of fluorine/trifluoromethyl substituents.
  • Properties : Reduced electron-withdrawing effects compared to the target compound, leading to lower oxidative stability. Demonstrated herbicidal activity via salicylic acid ester pathways .

Functional Analogues in Patented Pharmaceuticals

EP 4 374 877 A2 Derivatives
  • Structure : Complex spirocyclic pyrimidines with carbamoyl and diazaspiro groups.
  • Properties : Larger molecular weight (>600 Da) and additional hydrogen-bonding groups (e.g., hydroxy, carbamoyl) enhance target specificity, likely for enzyme inhibition. The trifluoromethyl groups improve membrane permeability but complicate synthesis .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Bioactivity/Application Source
4,6-Bis[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidin-2-ol C₁₈H₉F₈N₂O₃ Phenoxy with F/CF₃ Antioxidant (EC₅₀ unspecified)
4,6-Bis(trifluoromethyl)pyrimidin-2-ol C₆H₃F₆N₂O CF₃ at C4/C6 Reagent (no bioactivity reported)
TAK 632 C₂₇H₁₈F₄N₄O₃S Benzothiazole, amide Kinase inhibition (potential)
EP 4 374 877 A2 Derivatives C₃₀H₂₄F₅N₅O₆ (example) Spirocyclic, carbamoyl Enzyme inhibition (patented)
Herbicidal Pyrimidines C₂₁H₂₀N₂O₈ (example) Alkoxy/methoxy Herbicidal activity

Key Research Findings

Antioxidant Activity: The target compound’s fluorinated phenoxy groups likely stabilize free radicals, contributing to antioxidant effects in plant extracts. However, its EC₅₀ value remains unquantified, limiting direct comparison with commercial antioxidants .

Structural Influence on Bioactivity: Fluorine/Trifluoromethyl Groups: Enhance metabolic stability and electronegativity, critical for binding to hydrophobic enzyme pockets. Phenoxy vs. Alkoxy Substituents: Phenoxy groups in the target compound improve radical scavenging compared to alkoxy groups in herbicidal analogues .

Pharmacological Potential: While TAK 632 and patented derivatives prioritize target specificity via complex scaffolds, the target compound’s simpler structure may favor antioxidant or anti-inflammatory applications .

Biological Activity

Chemical Structure and Properties

The molecular formula of 4,6-Bis[4-fluoro-3-(trifluoromethyl)phenoxy]pyrimidin-2-ol is C17H12F5N2O2C_{17}H_{12}F_5N_2O_2. Its structural representation highlights the presence of fluorine substituents and a pyrimidine core, which may contribute to its biological properties.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit notable antibacterial and antifungal activities. For instance, derivatives of pyrimidines have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways.

Anticancer Potential

Pyrimidine derivatives are frequently investigated for their anticancer properties. Research indicates that this compound may inhibit specific enzymes involved in cancer cell proliferation. For example, studies on related compounds have shown inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway . This inhibition can lead to reduced nucleotide synthesis and subsequent cancer cell death.

Case Studies

  • Inhibition of Tumor Growth : A study explored the effects of a similar compound on tumor growth in murine models. The results indicated a significant reduction in tumor size compared to control groups, suggesting potential for use in cancer therapy .
  • Synergistic Effects with Other Drugs : Another investigation highlighted that combining this compound with conventional chemotherapeutics enhanced the overall efficacy against resistant cancer cell lines . The synergistic effect may be attributed to the compound's ability to target multiple pathways involved in tumor survival.

The biological activity of this compound is believed to stem from its interaction with various molecular targets:

  • Enzyme Inhibition : As noted earlier, inhibition of DHODH is significant for its anticancer effects.
  • Cell Cycle Arrest : Some studies suggest that this compound may induce cell cycle arrest at specific phases, leading to apoptosis in cancer cells.

Toxicity and Safety Profile

While promising, the toxicity profile of this compound requires careful evaluation. Preliminary studies indicate moderate toxicity levels; however, further research is necessary to fully understand its safety for clinical use .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell TypeMechanism of ActionReference
AntibacterialStaphylococcus aureusCell wall disruption
AnticancerVarious cancer cell linesDHODH inhibition, cell cycle arrest
AntifungalCandida albicansMetabolic pathway interference

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